Leucocyanidin
Overview
Description
It is a type of flavonoid, specifically a flavan-3,4-diol, and is found in various plants such as horse chestnut, cashew, peanut, areca nut, and cherry . Leucocyanidin is an important intermediate in the biosynthesis of anthocyanins and proanthocyanidins, which are compounds responsible for the pigmentation in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Leucocyanidin can be synthesized from (+)-dihydroquercetin by reduction with sodium borohydride . The reaction involves the reduction of the carbonyl group in dihydroquercetin to form the corresponding alcohol, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from plant sources. The process includes the use of solvents and chromatographic techniques to isolate and purify this compound from plant extracts .
Chemical Reactions Analysis
Types of Reactions: Leucocyanidin undergoes various chemical reactions, including oxidation, reduction, and condensation reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form anthocyanidins, such as cyanidin. This reaction typically requires the presence of oxidizing agents like oxygen or hydrogen peroxide.
Reduction: this compound can be reduced to form catechin using reducing agents like sodium borohydride.
Condensation: this compound can condense with catechin to form procyanidins under acidic conditions.
Major Products Formed:
Oxidation: Cyanidin
Reduction: Catechin
Condensation: Procyanidins
Scientific Research Applications
Leucocyanidin has several scientific research applications due to its biological activities and role in plant metabolism .
Chemistry: this compound is used as a precursor in the synthesis of anthocyanins and proanthocyanidins, which are studied for their antioxidant properties .
Biology: this compound is involved in the biosynthesis of flavonoids, which play a crucial role in plant defense mechanisms and pigmentation .
Medicine: this compound exhibits antioxidant activity, making it a potential candidate for therapeutic applications in preventing oxidative stress-related diseases .
Industry: this compound is used in the food and beverage industry as a natural colorant and antioxidant .
Mechanism of Action
Leucocyanidin exerts its effects primarily through its antioxidant activity . It can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues . The compound also interacts with various enzymes involved in the biosynthesis of flavonoids, influencing the production of other bioactive compounds .
Comparison with Similar Compounds
Catechin: A flavan-3-ol that is a major component of green tea and has antioxidant properties.
Quercetin: A flavonol known for its anti-inflammatory and antioxidant activities.
Cyanidin: An anthocyanidin responsible for the red, purple, and blue pigmentation in plants.
Leucocyanidin’s uniqueness lies in its ability to undergo various chemical transformations, making it a versatile intermediate in the biosynthesis of multiple bioactive compounds .
Properties
IUPAC Name |
(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,13-21H/t13?,14-,15+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZWTSHAFILOTE-NOYMGPGASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H]2[C@H](C(C3=C(C=C(C=C3O2)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861994 | |
Record name | Leucocyanidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480-17-1 | |
Record name | Leucocyanidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leucocianidol [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leucocyanidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEUCOCIANIDOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAP1D6110C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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